Evidence Item 1: Molecular Weight and Hydrophobicity Differentiation
Fmoc-S-3-amino-4,4-diphenyl-butyric acid (MW 477.55) provides a quantifiably different molecular weight and hydrophobicity profile compared to its closest structural analogs. The compound is 46.7% more massive than Fmoc-β-homoalanine (MW 325.36) and 3.0% more massive than Fmoc-L-3,3-diphenylalanine (MW 463.53) . Its calculated LogP value of 7.49 indicates significantly higher lipophilicity than simpler β-amino acids .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 477.55 g/mol |
| Comparator Or Baseline | Fmoc-β-homoalanine: 325.36 g/mol; Fmoc-L-3,3-diphenylalanine: 463.53 g/mol |
| Quantified Difference | Target is 152.19 g/mol (46.7%) heavier than Fmoc-β-homoalanine and 14.02 g/mol (3.0%) heavier than Fmoc-diphenylalanine |
| Conditions | Calculated from molecular formula C31H27NO4 |
Why This Matters
The distinct mass and LogP value confirm this is a non-interchangeable building block, enabling precise hydrophobic tuning and verification via LC-MS in complex peptide synthesis.
